molecular formula C8H14ClNO2 B2851300 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride CAS No. 2089277-76-7

3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride

Cat. No.: B2851300
CAS No.: 2089277-76-7
M. Wt: 191.66
InChI Key: DMGVNYLSHHNXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol. This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride typically involves the following steps:

  • Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.

  • Functional Group Modification: The resulting bicyclic compound undergoes functional group modifications to introduce the propanoic acid moiety.

  • Acid Hydrochloride Formation: The final step involves converting the carboxylic acid group into its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. The process involves the use of reactors, temperature control, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the effects of bicyclic structures on biological systems.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

3-{2-Azabicyclo[2.1.1]hexan-1-yl}propanoic acid hydrochloride is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring system. Similar compounds include other bicyclic acids and their derivatives, which may have different ring structures or functional groups. These compounds can be compared based on their chemical properties, biological activities, and applications.

Properties

IUPAC Name

3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)1-2-8-3-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGVNYLSHHNXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.